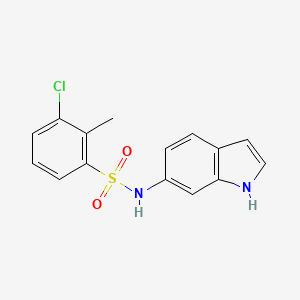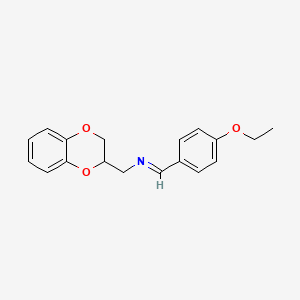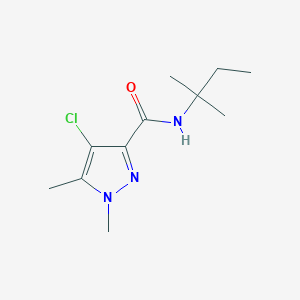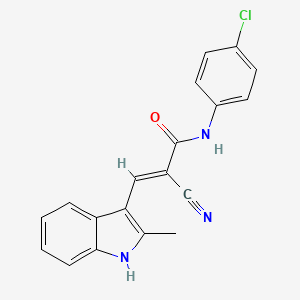
1-methyl-4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound that features a quinazoline and pyrazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Moiety: This can be achieved by reacting 2-aminobenzamide with carbon disulfide and potassium hydroxide to form 2-mercaptoquinazolin-4-one.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone.
Coupling Reaction: The quinazoline and pyrazole moieties are then coupled through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the quinazoline moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication, protein synthesis, and cell division, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
Pyrazoles: Pyrazole derivatives are used in pharmaceuticals and agrochemicals due to their biological activities.
The uniqueness of 1-METHYL-4-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID lies in its combined quinazoline and pyrazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10N4O3S |
|---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
1-methyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H10N4O3S/c1-16-6-9(10(15-16)12(19)20)17-11(18)7-4-2-3-5-8(7)14-13(17)21/h2-6H,1H3,(H,14,21)(H,19,20) |
InChI Key |
UWDUUBXZCVPGSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)N2C(=O)C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Chlorophenoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B10961715.png)

![(8E)-8-benzylidene-2-(4-nitrophenyl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10961723.png)
![2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-8-isopropylidenehexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10961727.png)
![6-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-2,4'-bipyridine-5-carbonitrile](/img/structure/B10961734.png)
![methyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10961735.png)
![1-Methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10961744.png)



![2-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10961771.png)
![(5-cyclopropyl-1H-pyrazol-3-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10961779.png)

![Ethyl 7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10961787.png)
